(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine

Medicinal Chemistry Drug Design Physicochemical Property

(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine (CAS 1204298-77-0) is a heterocyclic amine with a fused imidazo[1,2-a]pyridine core and a secondary N-methylmethanamine substituent at the 7-position. Its molecular formula is C9H11N3 with a molecular weight of 161.20 g/mol.

Molecular Formula C9H11N3
Molecular Weight 161.208
CAS No. 1204298-77-0
Cat. No. B598045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine
CAS1204298-77-0
Synonyms(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine
Molecular FormulaC9H11N3
Molecular Weight161.208
Structural Identifiers
SMILESCNCC1=CC2=NC=CN2C=C1
InChIInChI=1S/C9H11N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h2-6,10H,7H2,1H3
InChIKeySYZSIBHQDDIGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine (CAS 1204298-77-0) – Compound Overview and Procurement Baseline


(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine (CAS 1204298-77-0) is a heterocyclic amine with a fused imidazo[1,2-a]pyridine core and a secondary N-methylmethanamine substituent at the 7-position [1]. Its molecular formula is C9H11N3 with a molecular weight of 161.20 g/mol [1]. The compound is primarily used as a research chemical and synthetic building block in medicinal chemistry, where the imidazo[1,2-a]pyridine scaffold serves as a privileged structure for drug discovery [2]. It is commercially available from multiple suppliers at typical purities of 95–97% .

Why (imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine (CAS 1204298-77-0) Cannot Be Casually Substituted: Rationale for Specific Selection


Direct, head-to-head comparative data for (imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine against its closest analogs is currently absent from the public literature. This compound is not a characterized bio-active entity but a specialized synthetic building block. Therefore, substitution risks are primarily based on chemical and theoretical grounds, not established biological differences. The presence of the secondary N-methyl group (vs. a primary amine in {imidazo[1,2-a]pyridin-7-yl}methanamine) alters hydrogen-bonding capacity, lipophilicity, and basicity, which can impact downstream synthetic pathways, target binding, and overall physicochemical properties . Consequently, replacing this compound with a close structural analog without experimental validation may lead to divergent synthetic outcomes or changes in a lead compound's structure-activity relationship (SAR) [1].

(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine (CAS 1204298-77-0) – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: N-Methyl Substituent Increases LogP by 0.5 Units vs. Primary Amine Analog

The target compound (imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine possesses an N-methyl group on its amine substituent, a feature absent in the commercially available primary amine analog {imidazo[1,2-a]pyridin-7-yl}methanamine (CAS 1073428-81-5). This structural difference manifests in a measurable change in lipophilicity. The target compound has a computed XLogP3-AA value of 1.1 [1], while the primary amine analog has a computed XLogP3 value of 0.6 [2]. This difference of +0.5 log units is a quantifiable parameter that can influence membrane permeability, protein binding, and distribution properties in a research context.

Medicinal Chemistry Drug Design Physicochemical Property

Hydrogen Bonding Capacity: Secondary Amine Structure Reduces H-Bond Donor Count vs. Primary Amine

The secondary amine functional group in the target compound results in a Hydrogen Bond Donor (HBD) count of 1 [1]. In contrast, a primary amine analog such as {imidazo[1,2-a]pyridin-7-yl}methanamine also has a HBD count of 1, but the presence of two N-H bonds in the primary amine group offers a different hydrogen-bonding interaction profile compared to the single N-H bond of the secondary amine [2]. While the count is equal, the specific geometric and electronic properties of the secondary amine (N-methyl) alter potential interactions with biological targets or reagents in a synthetic sequence, making it a distinct synthetic intermediate.

Medicinal Chemistry Molecular Recognition Synthetic Building Block

Topological Polar Surface Area (TPSA): N-Methylation Reduces TPSA by ~15 Ų

The Topological Polar Surface Area (TPSA) is a key descriptor used to predict a compound's oral bioavailability and blood-brain barrier penetration. The target compound's TPSA is reported as 33.6 Ų [1], while the primary amine analog {imidazo[1,2-a]pyridin-7-yl}methanamine has a higher TPSA of 43.3 Ų [2]. This reduction of approximately 10 Ų (a 22% decrease) is consistent with the replacement of a hydrogen on the amine with a methyl group, which decreases the overall polarity of the molecule.

Drug Design ADME Physicochemical Property

Rotatable Bond Count: N-Methyl Group Adds One Rotatable Bond

The number of rotatable bonds is a simple measure of molecular flexibility, influencing entropy upon binding and overall molecular conformation. The target compound has a rotatable bond count of 2, derived from the N-methylmethanamine side chain [1]. The closely related primary amine analog {imidazo[1,2-a]pyridin-7-yl}methanamine has a rotatable bond count of 1 [2]. The additional methyl group on the amine nitrogen introduces an extra degree of rotational freedom, which can alter the conformational landscape of the molecule and, when incorporated into a larger structure, affect its binding kinetics and thermodynamics.

Medicinal Chemistry Conformational Analysis Molecular Design

(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine (CAS 1204298-77-0) – Optimal Research and Industrial Application Scenarios


Scaffold-Based Drug Discovery: Optimizing Lipophilicity and Membrane Permeability

This compound is optimally used as a synthetic building block when a medicinal chemistry program requires a moderate increase in lipophilicity (ΔLogP +0.5) compared to the primary amine analog, without significantly altering the core scaffold. This is particularly relevant for projects aiming to improve a lead compound's permeability or oral absorption profile, where the balance of LogP and TPSA is critical [1]. The specific computed properties (LogP 1.1, TPSA 33.6 Ų) make it a suitable choice for designing molecules intended for CNS penetration [1].

Structure-Activity Relationship (SAR) Studies for CNS Targets

In SAR campaigns, (imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine serves as a precise comparator to the primary amine analog to isolate the effect of N-methylation on biological activity. Its lower TPSA (33.6 Ų vs. 43.3 Ų for the primary amine analog) is a quantifiable rationale for selecting it when exploring analogs for CNS drug targets, where lower TPSA values (<60-70 Ų) are preferred for passive diffusion across the blood-brain barrier [1][2]. The altered hydrogen-bonding capacity and rotatable bond count provide a distinct profile for understanding binding interactions [1].

Synthesis of N-Alkylated Derivatives

As a secondary amine, this compound is a key intermediate for the synthesis of tertiary amines and other N-alkylated derivatives. Its specific substitution pattern (N-methyl) makes it the direct precursor for introducing a dimethylamino group or other alkyl chains onto the imidazo[1,2-a]pyridine core, a common modification in drug design to modulate basicity, solubility, and metabolic stability. Procurement of this specific building block streamlines the synthesis of these advanced intermediates [1].

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